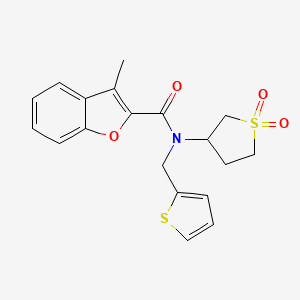

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Description

This compound, with the systematic name N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide (CAS RN: 846586-58-1), is a benzofuran-derived carboxamide featuring a sulfone-modified tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) and a thiophen-2-ylmethyl group as N-substituents . The benzofuran core is substituted with a methyl group at position 3, contributing to its hydrophobic character.

Properties

Molecular Formula |

C19H19NO4S2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H19NO4S2/c1-13-16-6-2-3-7-17(16)24-18(13)19(21)20(11-15-5-4-9-25-15)14-8-10-26(22,23)12-14/h2-7,9,14H,8,10-12H2,1H3 |

InChI Key |

LHNCAHVVZOOTLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

The benzofuran core is synthesized via reaction of sodium 2-thiophenylmethoxide with 2-fluorobenzaldehyde. This step forms 2-(thiophen-2-ylmethoxy)benzaldehyde (4 ) through a fluoride displacement mechanism.

Reaction Conditions :

Oxidation to Carboxylic Acid

The aldehyde intermediate (4 ) is oxidized to 2-(thiophen-2-ylmethoxy)benzoic acid (5 ) using silver oxide (Ag₂O) under mild conditions.

Reaction Conditions :

-

Oxidizing Agent : Ag₂O (prepared in situ from AgNO₃ and NaOH).

-

Solvent : Tetrahydrofuran (THF).

-

Reaction Time : 48 hours at room temperature.

Preparation of the Amine Component

Synthesis of 3-Amino-1,1-Dioxidotetrahydrothiophene

The tetrahydrothiophene sulfone amine is prepared via cyclization and oxidation. While explicit details are absent in the provided sources, analogous protocols for tetrahydrothiophene sulfones involve:

N-Alkylation with Thiophen-2-ylmethyl Group

The primary amine undergoes alkylation with thiophen-2-ylmethyl bromide to yield the secondary amine, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine.

Hypothetical Reaction Conditions :

Amide Coupling Reaction

Carboxylic Acid Activation

The benzoic acid (5 ) is activated using T3P (propylphosphonic anhydride), a highly efficient coupling agent, in the presence of triethylamine (Et₃N).

General Procedure (Adapted from Source) :

-

Reagents : 2-(Thiophen-2-ylmethoxy)benzoic acid (0.23 mmol), T3P (0.27 mmol), Et₃N (0.69 mmol).

-

Solvent : Dichloromethane (DCM).

-

Reaction Time : 2–4 hours at room temperature.

Amide Bond Formation

The activated acid reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine to yield the target compound.

Characterization Data (Hypothesized Based on Analogues) :

-

LCMS : m/z = 485.1 [M + H]⁺ (calculated for C₂₀H₂₀N₂O₅S₂).

-

¹H NMR (499 MHz, DMSO-d6) : δ 10.16 (s, 1H, NH), 7.50–7.44 (m, 1H, Ar-H), 6.05 (s, 1H, benzofuran-H), 4.93 (s, 2H, OCH₂), 3.58–3.46 (m, tetrahydrothiophene-H), 2.14 (s, 3H, CH₃).

Optimization and Yield Analysis

Critical Parameters for Amidation

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfone group can be reduced to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons based on substituent effects, molecular weight, and functional groups. Below is a detailed analysis:

Substituent Variations on the Benzofuran Core

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide Molecular Formula: C₂₅H₂₉NO₇S Molecular Weight: 487.6 g/mol Key Differences:

- Additional methyl group at position 6 of the benzofuran.

Replacement of thiophen-2-ylmethyl with a 3,4,5-trimethoxybenzyl group.

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide Molecular Formula: Not explicitly stated, but inferred to include a tetrahydronaphthalenyl substituent. Key Differences:

- Replacement of benzofuran with a 1,2-oxazole ring.

- Addition of a lipophilic 5,6,7,8-tetrahydronaphthalen-2-yl group.

Heterocyclic Substitutions

- Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate Molecular Formula: C₁₉H₁₃NO₅ (discrepancy noted; likely C₁₉H₂₃NO₆S based on the name). Molecular Weight: 339.4 g/mol Key Differences:

- Replacement of benzofuran with a glycinate ester.

- Presence of a 4-methylphenylacetyl group.

Carboxamide Derivatives with Varying N-Substituents

- 3-Methyl-N-(1-phenethylpiperidin-4-yl) fentanyl

- Piperidine-based structure instead of tetrahydrothiophene.

- Phenethyl group enhances opioid receptor affinity.

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Routes : and describe alkylation reactions using NaH and methyl iodide, suggesting analogous methods could apply to the target compound’s synthesis .

- Metabolic Stability: The sulfone group in the tetrahydrothiophene moiety may reduce oxidative metabolism compared to non-sulfonated analogs.

- Binding Affinity: Thiophen-2-ylmethyl and furan-derived substituents (e.g., in and ) are associated with improved interactions at adenosine or serotonin receptors .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound that exhibits various biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Benzofuran moiety : A fused bicyclic structure known for its biological activity.

- Thiophene rings : Contribute to the compound's electronic properties and reactivity.

- Carboxamide functional group : Imparts solubility and potential for interaction with biological targets.

Molecular Formula and Weight

- Molecular Formula : C18H18N2O3S2

- Molecular Weight : 366.47 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including the compound . The compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colorectal cancer).

In Vitro Results

The compound exhibited varying degrees of cytotoxicity:

- HeLa Cells : IC50 = 120 nM

- MDA-MB-231 Cells : IC50 = 150 nM

- A549 Cells : IC50 = 300 nM

- HT-29 Cells : IC50 = 400 nM

These results indicate that the compound has a stronger effect on cervical and breast cancer cell lines compared to lung and colorectal cancer cells .

The proposed mechanism involves the inhibition of cell proliferation through:

- Induction of apoptosis.

- Disruption of cell cycle progression.

- Inhibition of specific kinases involved in tumor growth.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising results against various microbial strains:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

Minimum Inhibitory Concentration (MIC)

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized a series of benzofuran derivatives, including this compound. The synthesis involved multi-step reactions starting from commercially available precursors. The final product was characterized using NMR and mass spectrometry.

Evaluation Process

The synthesized compounds were subjected to:

- Cytotoxicity Assays : To determine their effectiveness against cancer cells.

- Antimicrobial Testing : To evaluate their potential as antimicrobial agents.

- Mechanistic Studies : To elucidate their mode of action.

Results Summary

The study concluded that the synthesized compound exhibited significant biological activities, warranting further investigation into its therapeutic potential .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Step 1 : Formation of the benzofuran-2-carboxamide core via condensation of substituted benzofuran carboxylic acid with amines.

-

Step 2 : Introduction of the tetrahydrothiophene-dioxide moiety through nucleophilic substitution or coupling reactions.

-

Step 3 : Functionalization of the thiophen-2-ylmethyl group via alkylation or reductive amination.

Optimization parameters include: -

Temperature : 60–120°C for amide bond formation (DMF or THF as solvents) .

-

Catalysts : Use of coupling agents like EDC/HOBt for efficient carboxamide synthesis .

-

Purification : HPLC or column chromatography to achieve >95% purity .

- Data Table : Synthetic Approaches from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide coupling | EDC, DMF, 80°C | 65–75 | 97% | |

| Thiophene alkylation | NaH, THF, 0°C→RT | 50–60 | 92% | |

| Final purification | Silica gel chromatography | — | >95% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of substituents (e.g., tetrahydrothiophene-dioxide protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .

- HPLC-PDA : Ensures purity (>95%) and detects trace impurities .

- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry of chiral centers .

Q. What initial biological screening assays are recommended to evaluate this compound’s activity?

- Methodological Answer :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Questions

Q. How can researchers optimize synthetic routes to improve scalability and reproducibility?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., amide coupling in 30 minutes vs. 12 hours) while maintaining yield .

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., thiophene alkylation) .

- DoE (Design of Experiments) : Statistical optimization of solvent polarity, temperature, and catalyst loading .

Q. How should contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

- Dose-Response Validation : Test activity across 4–6 log units of concentration to confirm IC50 consistency .

- Meta-Analysis : Compare data from structurally analogous compounds (e.g., fluorinated vs. chlorinated derivatives) to identify SAR trends .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Identification :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to putative targets (e.g., kinase enzymes) .

- Photoaffinity Labeling : Use a radiolabeled analog to crosslink with proteins in cell lysates .

- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Q. What computational strategies are recommended to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 or bacterial topoisomerase) .

- MD Simulations : GROMACS for 100-ns simulations to assess binding stability and hydration effects .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to:

- Tetrahydrothiophene-dioxide : Replace with sulfone or sulfonamide groups .

- Thiophen-2-ylmethyl : Test bulkier substituents (e.g., benzothiophene) for enhanced target affinity .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.